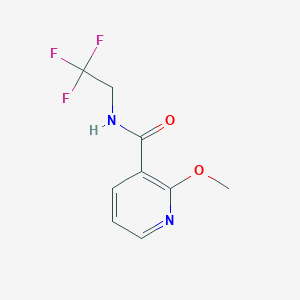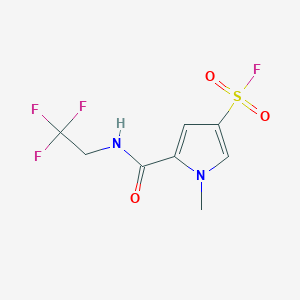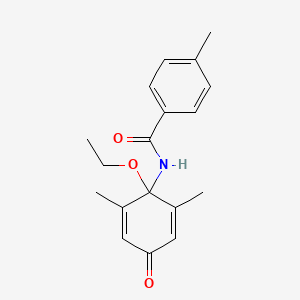
5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid (AFPC) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a molecular weight of 256.22 g/mol, and a melting point of 229-231 °C. AFPC is a derivative of acetaminophen, and is used in the synthesis of various pharmaceuticals, as well as in the production of pesticides, herbicides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Enzymatic Catalysis for Biobased Chemicals
One significant application of furan derivatives is their role in enzymatic processes to produce biobased platform chemicals. An example is the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a precursor for the production of renewable polymers. The process utilizes FAD-dependent enzymes capable of performing multiple consecutive oxidations, providing a high yield of FDCA at ambient conditions, highlighting a sustainable pathway for producing biobased polymers (Dijkman et al., 2014).
Antibacterial and Antioxidant Activities
Furan derivatives, including new compounds such as 5-acetoxymethylfuran-3-carboxylic acid, have been identified to exhibit potent antibacterial activity against Staphylococcus aureus. This discovery opens avenues for the development of new antibacterial agents from furan-based compounds, also showing moderate antioxidant activities (Yang-min Ma et al., 2016).
Biobased Polymers and Materials
The synthesis of biobased polymers using furan derivatives is another pivotal application. For instance, 2,5-bis(hydroxymethyl)furan, a compound related to 5-(2-Acetamidophenoxymethyl)furan-2-carboxylic acid, serves as a rigid diol for enzymatically polymerized polyesters, indicating its potential as a sustainable alternative to petroleum-based aromatic monomers in polyester production (Yi Jiang et al., 2014).
Renewable Fuels and Chemicals
The conversion of biomass into furan derivatives, such as HMF, furfural, and FDCA, highlights the role of these compounds in producing renewable fuels and chemicals. These derivatives are considered key bio-based platform molecules that can be transformed into a variety of chemicals, showcasing a sustainable alternative to fossil fuel-based products (S. Teong et al., 2014).
Biocatalytic Production
Biocatalysis presents a promising approach for the sustainable production of FDCA, a furan derivative with applications in biopolymer production. This method, leveraging enzymatic and whole-cell catalysis, offers advantages such as mild reaction conditions and high selectivity, underscoring the potential of biocatalytic pathways in producing sustainable chemicals (Haibo Yuan et al., 2019).
Eigenschaften
IUPAC Name |
5-[(2-acetamidophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9(16)15-11-4-2-3-5-12(11)19-8-10-6-7-13(20-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGHONWHBFNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

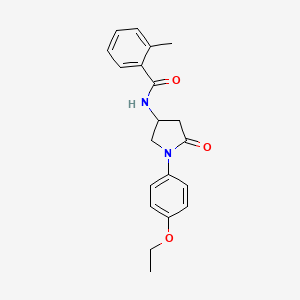
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)
![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)
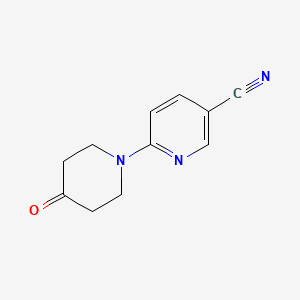
![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)
![N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2868294.png)
![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)

